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Compound of Interest

Compound Name:

4,4'-

Bis(trimethylacetoxy)benzophenon

e

Cat. No.: B016102 Get Quote

CAS Number: 112004-83-8

This guide provides a comprehensive technical overview of 4,4'-
Bis(trimethylacetoxy)benzophenone, a derivative of benzophenone with significant utility in

organic synthesis. This document is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry, offering insights into its synthesis,

characterization, and potential applications.

Introduction and Molecular Overview
4,4'-Bis(trimethylacetoxy)benzophenone, also known as 4,4'-bis(pivaloyloxy)benzophenone,

is a diaryl ketone characterized by a central benzophenone core. The hydroxyl groups of the

precursor, 4,4'-dihydroxybenzophenone, are esterified with trimethylacetic acid (pivalic acid).

This structural modification imparts specific chemical properties that are valuable in multi-step

organic syntheses. The bulky tert-butyl groups of the pivaloyl esters offer steric hindrance,

which can influence the molecule's reactivity and solubility.

Table 1: Physicochemical Properties of 4,4'-Bis(trimethylacetoxy)benzophenone[1]
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Property Value

CAS Number 112004-83-8

Molecular Formula C₂₃H₂₆O₅

Molecular Weight 382.45 g/mol

Appearance Neat

Synonyms

[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl]

2,2-dimethylpropanoate, 4,4'-

Bis(pivaloyloxy)benzophenone

InChI

InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-

11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-

21(26)23(4,5)6/h7-14H,1-6H3

InChI Key KTYGBVWDYRYTSS-UHFFFAOYSA-N

SMILES

CC(C)

(C)C(=O)Oc1ccc(C(=O)c2ccc(OC(=O)C(C)

(C)C)cc2)cc1

Synthesis Pathway and Rationale
The synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone is a two-step process

commencing with the synthesis of its precursor, 4,4'-dihydroxybenzophenone, followed by its

esterification.

Synthesis of the Precursor: 4,4'-
Dihydroxybenzophenone
The benzophenone scaffold is a common motif in a variety of biologically active natural

products and synthetic compounds.[2][3][4] Several synthetic routes to 4,4'-

dihydroxybenzophenone have been established, with the Friedel-Crafts acylation being a

prominent method. A common approach involves the reaction of p-hydroxybenzoic acid with

phenol in the presence of a catalyst.

Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzophenone
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Materials:

p-Hydroxybenzoic acid

Phenol

Methanesulfonic acid

Polyphosphoric acid

Phosphorus pentoxide

Cyclohexane

Ethanol

Water

Procedure:

In a reaction vessel, combine p-hydroxybenzoic acid (1 molar equivalent), phenol (1-1.5

molar equivalents), methanesulfonic acid, and polyphosphoric acid in cyclohexane.[4]

Add phosphorus pentoxide as a dehydrating agent.

Heat the mixture to 40-100°C and stir for 3-15 hours.[4]

After the reaction, allow the layers to separate and retain the lower acidic layer.

Pour the acidic layer into water and stir to precipitate the crude product.

Filter the suspension to collect the crude solid.

Recrystallize the crude product from an ethanol-water mixture to yield pure 4,4'-

dihydroxybenzophenone.[4]

Rationale for Experimental Choices:
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The use of a combination of methanesulfonic acid and polyphosphoric acid acts as a

strong acid catalyst to promote the electrophilic aromatic substitution reaction.

Phosphorus pentoxide is a powerful dehydrating agent that removes the water formed

during the reaction, driving the equilibrium towards the product.

Cyclohexane serves as an azeotropic solvent to aid in water removal.

Recrystallization is a standard purification technique for solid organic compounds, and the

ethanol-water solvent system is effective for purifying 4,4'-dihydroxybenzophenone.

Esterification to 4,4'-
Bis(trimethylacetoxy)benzophenone
The final step in the synthesis is the esterification of the phenolic hydroxyl groups of 4,4'-

dihydroxybenzophenone with pivaloyl chloride (trimethylacetyl chloride). This reaction is

typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone

Materials:

4,4'-Dihydroxybenzophenone

Pivaloyl chloride (Trimethylacetyl chloride)

Pyridine

Dichloromethane (or other suitable aprotic solvent)

Hydrochloric acid (dilute)

Sodium bicarbonate solution (saturated)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b016102?utm_src=pdf-body
https://www.benchchem.com/product/b016102?utm_src=pdf-body
https://www.benchchem.com/product/b016102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve 4,4'-dihydroxybenzophenone in a suitable anhydrous aprotic solvent such as

dichloromethane.

Add pyridine (at least 2 molar equivalents) to the solution and cool in an ice bath.

Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion (monitoring by

TLC is recommended).

Quench the reaction by adding dilute hydrochloric acid.

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

Rationale for Experimental Choices:

Pivaloyl chloride is a reactive acylating agent suitable for esterifying phenols.[5]

Pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction,

driving the reaction to completion. It can also act as a nucleophilic catalyst.

Anhydrous conditions are crucial as pivaloyl chloride is sensitive to moisture.

The aqueous workup with acid and base washes removes unreacted starting materials

and byproducts.

Diagram 1: Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.chemguide.co.uk/organicprops/esters/preparation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Precursor Synthesis

Step 2: Esterification

p-Hydroxybenzoic Acid

Friedel-Crafts Acylation

Phenol

Acid Catalyst &
Dehydrating Agent

4,4'-Dihydroxybenzophenone

Esterification

Pivaloyl Chloride

Pyridine 4,4'-Bis(trimethylacetoxy)benzophenone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone.

Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4,4'-
Bis(trimethylacetoxy)benzophenone. The following spectroscopic techniques are typically

employed. While specific data for the title compound is not readily available in public

databases, the expected spectral features can be inferred from the structure and data from

analogous benzophenone derivatives.[6]

Table 2: Expected Spectroscopic Data for 4,4'-Bis(trimethylacetoxy)benzophenone
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Technique Expected Features

¹H NMR

- Aromatic protons (AA'BB' system) in the region

of δ 7.2-7.8 ppm. - A singlet corresponding to

the 18 protons of the two tert-butyl groups

around δ 1.3 ppm.

¹³C NMR

- Carbonyl carbon signal around δ 195 ppm. -

Aromatic carbon signals in the region of δ 120-

155 ppm. - Ester carbonyl carbon signal around

δ 176 ppm. - Quaternary carbon of the tert-butyl

group around δ 39 ppm. - Methyl carbons of the

tert-butyl group around δ 27 ppm.

IR (Infrared) Spectroscopy

- Strong C=O stretching vibration for the ketone

at ~1660 cm⁻¹. - Strong C=O stretching

vibration for the ester at ~1750 cm⁻¹. - C-O

stretching vibrations for the ester group in the

range of 1100-1300 cm⁻¹. - Aromatic C-H and

C=C stretching vibrations.

Mass Spectrometry (MS)

- Molecular ion peak (M⁺) corresponding to the

molecular weight of 382.45. - Characteristic

fragmentation patterns including loss of pivaloyl

groups and cleavage of the benzophenone core.

Applications in Organic Synthesis and Medicinal
Chemistry
The primary utility of 4,4'-Bis(trimethylacetoxy)benzophenone lies in its role as a protected

form of 4,4'-dihydroxybenzophenone. The pivaloyl groups serve as robust protecting groups for

the phenolic hydroxyls.

Role as a Protecting Group
In complex multi-step syntheses, it is often necessary to protect reactive functional groups to

prevent them from interfering with reactions at other sites in the molecule. The pivaloyl ester is

a commonly used protecting group for alcohols and phenols due to its stability under a wide
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range of reaction conditions, including acidic and mildly basic environments. The steric bulk of

the tert-butyl group also provides protection against nucleophilic attack. Deprotection can

typically be achieved under more forcing basic conditions (e.g., hydrolysis with a strong base)

or via reduction.

Diagram 2: Protection-Deprotection Strategy

4,4'-Dihydroxybenzophenone 4,4'-Bis(trimethylacetoxy)benzophenoneProtection Reaction at another
 part of the molecule Deprotection Final Molecule with

-OH groups restored

Click to download full resolution via product page

Caption: Use as a protecting group in a multi-step synthesis.

Intermediate in Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and

antimicrobial properties.[2][3][4][7] The synthesis of complex benzophenone derivatives often

requires the use of protecting groups. 4,4'-Bis(trimethylacetoxy)benzophenone can serve as

a key intermediate in the synthesis of such pharmacologically active molecules. The reference

to its synthesis in the Journal of Medicinal Chemistry suggests its utility in the development of

new therapeutic agents.[1]

Safety and Handling
As with all laboratory chemicals, 4,4'-Bis(trimethylacetoxy)benzophenone should be handled

with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is

recommended before use. Standard personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn. The synthesis and handling should be performed in a

well-ventilated fume hood.

Conclusion
4,4'-Bis(trimethylacetoxy)benzophenone is a valuable synthetic intermediate, primarily

utilized as a protected form of 4,4'-dihydroxybenzophenone. Its synthesis is straightforward,
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involving the esterification of the dihydroxy precursor. The robust nature of the pivaloyl

protecting groups makes it a useful tool in multi-step organic syntheses, particularly in the field

of medicinal chemistry where the benzophenone scaffold is of significant interest. Further

research into the specific applications and biological activities of compounds derived from this

intermediate is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016102#4-4-bis-trimethylacetoxy-benzophenone-
cas-number-112004-83-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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